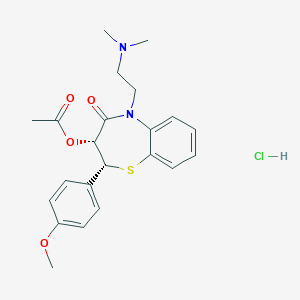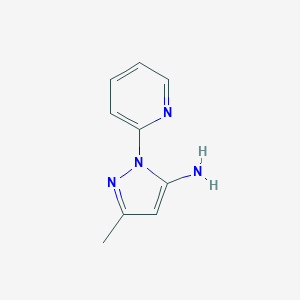
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
The compound 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a versatile ligand that has been the subject of various studies due to its potential applications in coordination chemistry and material science. The compound features a pyrazole ring fused with a pyridine moiety, which allows it to act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions or regioselective processes. For instance, an ultrasound-promoted regioselective synthesis has been reported for the production of fused polycyclic pyrazolo[3,4-b]pyridines, which are structurally related to the compound . Another study describes an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, showcasing the versatility of methods available for constructing the pyrazole core . Additionally, an improved synthesis of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been developed, which is a close analogue to the compound of interest, demonstrating the accessibility of such structures on a multi-gram scale .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound with a phenyl substituent, has been determined to exhibit orthorhombic crystallographic symmetry and undergoes a single crystal-to-crystal phase transition upon complexation with ZnCl2 . Similarly, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been elucidated, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding .
Chemical Reactions Analysis
Pyrazole derivatives can engage in various chemical reactions, often acting as ligands to form complexes with metal ions. The coordination behavior can be influenced by the presence of substituents on the pyrazole ring. For instance, the reaction of a pyrazole derivative with ZnCl2 leads to the formation of a complex where the ligand coordinates through both primary cation and secondary anion coordination . The reactivity of these compounds can also be tailored by the choice of electrophiles, as seen in the differing regiochemistry of electrophilic attack on a related pyrazole compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their coordination to metal ions. The phase behavior of these compounds can be quite complex, as demonstrated by the supercooling behavior of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex . Photoluminescent properties are also of interest, with studies showing that the emission intensity and wavelength can vary significantly between the solution and solid states, indicative of aggregation-induced emission behavior . The solubility, melting points, and other physical properties are often determined experimentally and can be crucial for the application of these compounds in material science and catalysis.
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
- Scientific Field: Medical Chemistry .
- Application Summary: This compound has been used in the design and synthesis of novel anti-tubercular agents .
- Methods of Application: A series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Anti-Fibrosis Activity
- Scientific Field: Pharmacology .
- Application Summary: This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrosis activity .
- Methods of Application: The biological activities of these derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Herbicidal Activity
- Scientific Field: Agricultural Chemistry .
- Application Summary: This compound has been used in the synthesis of herbicidal agents .
- Methods of Application: The herbicidal activity of these compounds was evaluated through greenhouse experiments .
- Results: Compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass .
Anti-Tubercular Agents
- Scientific Field: Medical Chemistry .
- Application Summary: This compound has been used in the design and synthesis of novel anti-tubercular agents .
- Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Unknown Application
- Scientific Field: Unknown .
- Application Summary: This compound has been used in the synthesis of 3-methyl-1-[(pyridin-2-yl)methyl]piperazine trihydrochloride .
- Methods of Application: Unknown .
- Results: Unknown .
H3R Antagonists
- Scientific Field: Neurochemistry .
- Application Summary: This compound has been used in the synthesis of novel multifunctional H3R antagonists .
- Methods of Application: Unknown .
- Results: Unknown .
Anti-Tubercular Agents
- Scientific Field: Medical Chemistry .
- Application Summary: This compound has been used in the design and synthesis of novel anti-tubercular agents .
- Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Herbicidal Activity
- Scientific Field: Agricultural Chemistry .
- Application Summary: This compound has been used in the synthesis of herbicidal agents .
- Methods of Application: The herbicidal activity of these compounds was evaluated through greenhouse experiments .
- Results: Compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass .
Unknown Application
Eigenschaften
IUPAC Name |
5-methyl-2-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNHFVPZQIZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352738 | |
| Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
CAS RN |
19541-96-9 | |
| Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

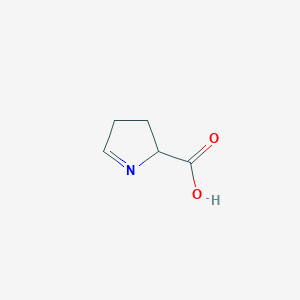
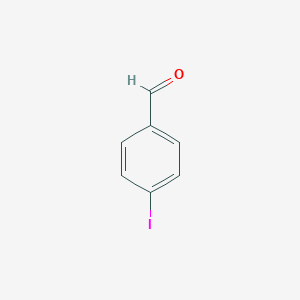

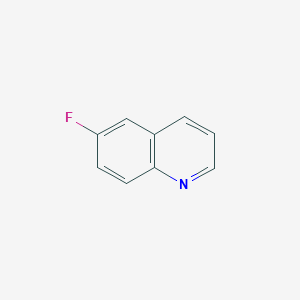
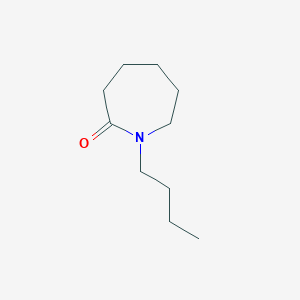


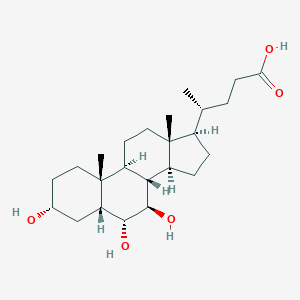
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)
